molecular formula C17H18O B1360628 3-(3,4-Dimethylphenyl)propiophenone CAS No. 898755-52-7

3-(3,4-Dimethylphenyl)propiophenone

Cat. No.: B1360628
CAS No.: 898755-52-7
M. Wt: 238.32 g/mol
InChI Key: GVXMPQSGOCWYDY-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)propiophenone is an organic compound with the molecular formula C11H14O It is a derivative of propiophenone, characterized by the presence of two methyl groups attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3,4-Dimethylphenyl)propiophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,4-dimethylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 3-(3,4-dimethylphenyl)propanoic acid.

    Reduction: Formation of 3-(3,4-dimethylphenyl)propanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-(3,4-Dimethylphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as a precursor in various synthetic pathways, influencing the formation of desired products through its reactivity. The exact molecular pathways depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3-Dimethylphenyl)propiophenone
  • 3-(3,4-Dimethoxyphenyl)propiophenone
  • 2’,4’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone

Uniqueness

3-(3,4-Dimethylphenyl)propiophenone is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.

Biological Activity

3-(3,4-Dimethylphenyl)propiophenone, also known as 2'-cyano-3-(3,4-dimethylphenyl)propiophenone, is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C₁₈H₁₈O, with a molecular weight of approximately 262.34 g/mol. The compound features a propiophenone backbone with a dimethyl-substituted phenyl group.

Synthesis Methods:

  • Condensation Reaction : The compound can be synthesized through the reaction of 3,4-dimethylbenzaldehyde with malononitrile in the presence of a base.
  • Solvents Used : Common solvents include ethanol and acetonitrile; heating may be required to facilitate the reaction.
  • Characterization Techniques : The structure can be confirmed using techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Initial studies suggest that the compound may possess antimicrobial activity against various pathogens.
  • Phytotoxic Effects : In studies evaluating its effects on plant growth, it has been shown to inhibit radicle growth significantly at higher concentrations .
  • Potential as a Drug Precursor : Due to its structural properties, it is being explored as a precursor for synthesizing other biologically active compounds.

The biological effects of this compound are attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The cyano group and the dimethylphenyl moiety are crucial for binding to enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects such as enzyme inhibition or alteration of signal transduction pathways.
  • Cell Proliferation Studies : Some derivatives have shown promising results in inhibiting cell proliferation in cancer models, indicating potential anti-cancer properties .

Case Studies

  • Synthetic Cathinones : Research has documented cases where derivatives similar to this compound were involved in fatal poisonings due to their stimulant effects. This highlights the importance of understanding the pharmacodynamics of such compounds .
  • Phytotoxic Activity Evaluation : A study assessed the phytotoxic activity of this compound alongside other phenolic compounds. Results indicated significant inhibition of hypocotyl growth in treated plants, suggesting potential applications in herbicide development .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaCAS NumberUnique Features
2'-Cyano-3-(2,4-dimethylphenyl)propiophenoneC₁₈H₁₇N24726279Different substitution pattern on phenyl ring
3'-Cyano-3-(2,4-dimethylphenyl)propiophenoneC₁₈H₁₇N89879367Variation in cyano position affecting reactivity
2-Cyano-3-(2,3-dimethylphenyl)propiophenoneC₁₈H₁₇N89876911Similar structure but different phenyl substitutions

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c1-13-8-9-15(12-14(13)2)10-11-17(18)16-6-4-3-5-7-16/h3-9,12H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXMPQSGOCWYDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644822
Record name 3-(3,4-Dimethylphenyl)-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-52-7
Record name 3-(3,4-Dimethylphenyl)-1-phenyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898755-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,4-Dimethylphenyl)-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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